molecular formula C7H8O2S B193100 3-(2-Thienyl)propanoic acid CAS No. 5928-51-8

3-(2-Thienyl)propanoic acid

Cat. No. B193100
CAS RN: 5928-51-8
M. Wt: 156.2 g/mol
InChI Key: MJPVYTKZYZPIQA-UHFFFAOYSA-N
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Description

“3-(2-Thienyl)propanoic acid” is a chemical compound with the molecular formula C7H8O2S . It is also known by other synonyms such as 2-thiophenepropionic acid . This compound is used in laboratory chemicals and is not recommended for food, drug, pesticide, or biocidal product use .


Molecular Structure Analysis

The molecular structure of “3-(2-Thienyl)propanoic acid” consists of a thiophene ring attached to a propanoic acid group . The InChI Key for this compound is MJPVYTKZYZPIQA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“3-(2-Thienyl)propanoic acid” appears as white to beige crystals or needles . It has a melting point range of 45°C to 49°C . It is soluble in ethanol and acetone .

Scientific Research Applications

Electrochromic Applications

  • A study by Koyuncu and Koyuncu (2018) explored the use of a monomer related to 3-(2-Thienyl)propanoic acid, SNSPA, in electrochromic devices. These devices can change color under different voltages, making them useful for adaptive camouflage in military applications (Koyuncu & Koyuncu, 2018).

Synthesis of Biologically Active Compounds

  • Orlinskii (1996) discussed the synthesis of 3-(aminothiocarbonylthio)propanoic acids, which are intermediates for creating biologically active thioxo-l,3thiazan-4-ones. These compounds have potential in pharmaceutical applications (Orlinskii, 1996).

Anticancer Activity

  • Research by Saad and Moustafa (2011) synthesized derivatives of a compound similar to 3-(2-Thienyl)propanoic acid and found significant in vitro anticancer activities against various cancer cell lines (Saad & Moustafa, 2011).

Chiral Separation and Pharmaceuticals

  • Studies like the one by Yan-me (2014) and Ren et al. (2019) focus on the chiral separation of compounds related to 3-(2-Thienyl)propanoic acid, important for creating pharmaceuticals like duloxetine, an antidepressant drug (Yan-me, 2014); (Ren, Liu, Pei, & Wu, 2019).

Chemical Synthesis and Transformations

  • Research by Sam and Thompson (1963), and others, demonstrate the use of 3-(2-Thienyl)propanoic acid derivatives in various chemical syntheses and transformations, contributing to the creation of new compounds and materials (Sam & Thompson, 1963).

Novel Extraction Methods

  • Yamaguchi et al. (2015) developed a new extraction method based on reversible chemical conversion, using a compound related to 3-(2-Thienyl)propanoic acid for the analysis of organic germanium compounds in plasma (Yamaguchi, Shimada, Takeda, Nakamura, & Mano, 2015).

Material Science Applications

  • Trejo-Machin et al. (2017) explored the use of phloretic acid, related to 3-(2-Thienyl)propanoic acid, as a renewable building block for materials science, enhancing the reactivity of molecules for various applications (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Safety and Hazards

“3-(2-Thienyl)propanoic acid” is classified as hazardous under the Hazardous Products Regulations . It causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapours/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing locked up .

properties

IUPAC Name

3-thiophen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c8-7(9)4-3-6-2-1-5-10-6/h1-2,5H,3-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPVYTKZYZPIQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351552
Record name 3-(2-THIENYL)PROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Thienyl)propanoic acid

CAS RN

5928-51-8
Record name 3-(2-THIENYL)PROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-Thienyl) propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3-(2-thienyl)acrylic acid (7 g) in ethanol was added 5% palladium on carbon and the mixture was hydrogenated at 50 psi in a Parr apparatus. The catalyst was filtered off and the solvent was removed by evaporation to yield the title compound (5.5 g) as an oil. Electrospray MS m/z 155 [M−H]+.
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Synthesis routes and methods II

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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of synthesizing 2-Carbethoxy-3-(2-thienyl)propanoic acid, and how does it relate to 3-(2-Thienyl)propanoic acid?

A1: The synthesis of 2-Carbethoxy-3-(2-thienyl)propanoic acid serves as a crucial step towards obtaining 3-(2-Thienyl)propanoic acid []. While the provided research focuses on the synthesis of the former, it lays the groundwork for understanding the chemical pathways and transformations required to achieve the latter. 2-Carbethoxy-3-(2-thienyl)propanoic acid can be converted to 3-(2-Thienyl)propanoic acid through hydrolysis, effectively removing the carbethoxy group. This connection highlights the importance of synthetic organic chemistry in creating and modifying molecules for various applications.

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